molecular formula C26H21ClFN3OS B11463455 4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

Cat. No.: B11463455
M. Wt: 478.0 g/mol
InChI Key: WPUWRXBOCJCQKC-UHFFFAOYSA-N
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Description

4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[3,4-d][1,3]thiazine core, which is substituted with chlorobenzyl, fluorophenyl, and dimethyl groups. These substitutions contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine stands out due to its unique combination of substituents and the presence of the pyrazolo[3,4-d][1,3]thiazine core

Properties

Molecular Formula

C26H21ClFN3OS

Molecular Weight

478.0 g/mol

IUPAC Name

4-[4-[(2-chlorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine

InChI

InChI=1S/C26H21ClFN3OS/c1-16-24-25(18-7-13-22(14-8-18)32-15-19-5-3-4-6-23(19)27)33-17(2)29-26(24)31(30-16)21-11-9-20(28)10-12-21/h3-14,25H,15H2,1-2H3

InChI Key

WPUWRXBOCJCQKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F

Origin of Product

United States

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